1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
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Description
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H23ClN4O4S2 and its molecular weight is 446.97. The purity is usually 95%.
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Biological Activity
1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, commonly referred to as compound 1, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure that includes a diazepane ring and sulfonyl groups, which are known to enhance biological interactions.
The molecular formula for compound 1 is C17H23ClN4O4S2, with a molecular weight of 447.0 g/mol. The structural features include two sulfonyl groups and a chloro-substituted aromatic ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing imidazole and diazepane moieties often exhibit a range of pharmacological effects, including anticancer, antibacterial, and antiviral activities. The following sections detail specific biological activities associated with compound 1.
Anticancer Activity
Recent studies have highlighted the potential of imidazole-containing compounds as anticancer agents. For instance, a related compound demonstrated significant tumor suppression in xenograft models. In this study, administration of the compound at 60 mg/kg resulted in a 77% reduction in tumor growth without significant weight loss in the subjects .
The anticancer activity of imidazole derivatives is often attributed to their ability to interfere with cell cycle progression and induce apoptosis. For example, compounds similar to compound 1 have been shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization .
Antibacterial Activity
While specific data on the antibacterial activity of compound 1 is limited, imidazole derivatives generally exhibit significant antibacterial properties. For instance, certain imidazole-based compounds have been effective against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Case Studies
Several case studies have examined the biological activity of structurally similar compounds:
Study | Compound | Model | Findings |
---|---|---|---|
Study A | Compound X | MDA-MB-468 xenograft model | 77% tumor growth inhibition |
Study B | Compound Y | A549 lung cancer cells | Induced G2/M phase arrest |
Study C | Compound Z | Bacterial strains | Significant antibacterial activity |
These studies suggest that the structural characteristics of compound 1 may confer similar biological activities.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be analyzed through its structure-activity relationship. The presence of electron-donating groups on the phenyl ring has been correlated with increased potency against cancer cell lines. Modifications to the imidazole moiety also play a crucial role in enhancing biological efficacy .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4S2/c1-13-15(18)6-4-7-16(13)27(23,24)21-8-5-9-22(11-10-21)28(25,26)17-12-20(3)14(2)19-17/h4,6-7,12H,5,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNJJKUSUGKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.